molecular formula C8H8ClNO3 B2966070 5-Chloro-3-(methoxymethyl)picolinic acid CAS No. 1386986-57-7

5-Chloro-3-(methoxymethyl)picolinic acid

Cat. No.: B2966070
CAS No.: 1386986-57-7
M. Wt: 201.61
InChI Key: HFWOJXWCRPOANO-UHFFFAOYSA-N
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Description

5-Chloro-3-(methoxymethyl)picolinic acid is a halogenated picolinic acid derivative characterized by a chlorine atom at the 5-position and a methoxymethyl group at the 3-position of the pyridine ring. Picolinic acids are structurally related to pyridinecarboxylic acids and are widely studied for their roles in coordination chemistry, agrochemicals, and pharmaceuticals. These analogs highlight the synthetic versatility of chlorinated picolinic acids.

Properties

IUPAC Name

5-chloro-3-(methoxymethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-4-5-2-6(9)3-10-7(5)8(11)12/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWOJXWCRPOANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=CC(=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(methoxymethyl)picolinic acid typically involves the chlorination of 3-(methoxymethyl)picolinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 5-position of the picolinic acid ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(methoxymethyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorinated ring can be reduced under specific conditions to yield dechlorinated derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-chloro-3-(formylmethyl)picolinic acid or 5-chloro-3-(carboxymethyl)picolinic acid.

    Reduction: Formation of 3-(methoxymethyl)picolinic acid.

    Substitution: Formation of 5-amino-3-(methoxymethyl)picolinic acid or 5-thio-3-(methoxymethyl)picolinic acid.

Scientific Research Applications

5-Chloro-3-(methoxymethyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(methoxymethyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, which is crucial in processes like viral replication and cell homeostasis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Reactivity

  • 4-Chloropicolinic Acid (CAS 5470-22-4): Synthesized via enzymatic cleavage of 2-amino-4-chlorophenol, yielding 66% product . Demonstrated stability in coordination polymers with mercury(II), forming 1D structures through N,O,O′-bridging . Compared to 5-chloro derivatives, the chlorine at the 4-position reduces steric hindrance, favoring metal coordination .
  • 5-Chloro-2-methyl-3-pyridinecarboxylic Acid: Prepared via methyl group transfer using PCl₅, followed by hydrolysis .

Functional Group Variations

  • 6-((Methylsulfonyl)methyl)picolinic Acid (Compound 6) :

    • Synthesized via nucleophilic substitution of methylsulfonyl groups .
    • The sulfonyl group enhances electrophilicity, contrasting with the electron-donating methoxymethyl group in the target compound .
  • 5-(Difluoromethoxy)-3-methylpicolinic Acid (CAS 1262860-50-3):

    • The difluoromethoxy group increases metabolic stability compared to methoxymethyl, as fluorine atoms resist enzymatic degradation .

Key Data Table: Comparative Properties of Picolinic Acid Derivatives

Compound Substituents Synthetic Yield Key Applications Evidence ID
4-Chloropicolinic Acid Cl at 4-position 66% Mercury(II) coordination polymers
5-Chloro-2-methyl-3-pyridinecarboxylic Acid Cl at 5, CH₃ at 2 Not specified Intermediate in organic synthesis
6-((Methylsulfonyl)methyl)picolinic Acid CH₂SO₂CH₃ at 6 Not specified Electrophilic intermediates
5-(Difluoromethoxy)-3-methylpicolinic Acid OCF₂CH₃ at 5, CH₃ at 3 Not specified Agrochemical research

Biological Activity

5-Chloro-3-(methoxymethyl)picolinic acid (5-CMMPA) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanism of action, biochemical pathways, and potential applications in medicine and research.

Structural Characteristics

5-CMMPA is characterized by the presence of both chloro and methoxymethyl groups, which enhance its reactivity and biological activity compared to similar compounds. Its structure allows it to interact with various biological targets, particularly zinc finger proteins (ZFPs), which are critical in many cellular processes.

Target Interaction
The primary target of 5-CMMPA is zinc finger proteins (ZFPs). The compound binds to these proteins, altering their structure and disrupting zinc binding. This inhibition affects the normal function of ZFPs, leading to significant molecular and cellular consequences, including:

  • Inhibition of Viral Replication : 5-CMMPA has shown efficacy in inhibiting the replication of enveloped viruses such as SARS-CoV-2 and influenza A viruses.
  • Disruption of Cell Homeostasis : The compound interferes with normal cellular functions, potentially leading to altered cell signaling and metabolism.

Biochemical Pathways Affected

The action of 5-CMMPA impacts several biochemical pathways related to zinc transport and homeostasis. The inhibition of ZFPs can lead to downstream effects on gene expression and protein synthesis, which are crucial for maintaining cellular integrity.

In Vitro Studies

Recent studies have demonstrated that 5-CMMPA exhibits antiviral properties. For instance, it has been tested against various viral strains in cell cultures, showing a dose-dependent reduction in viral load.

StudyVirus TypeIC50 (µM)Observations
SARS-CoV-22.5Significant reduction in viral replication at low concentrations.
Influenza A1.8Effective in inhibiting viral packaging processes.

Case Studies

In a preclinical model involving mice infected with influenza A, administration of 5-CMMPA resulted in improved survival rates and reduced symptoms compared to untreated controls. This suggests potential therapeutic applications for respiratory viral infections.

Comparison with Similar Compounds

To understand the uniqueness of 5-CMMPA, it is essential to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
Picolinic AcidNo chloro or methoxymethyl groupsLimited biological activity
3-Methylpicolinic AcidMethyl group instead of methoxymethylModerate activity against certain pathogens
5-Chloropicolinic AcidChlorine at the 5-positionReduced efficacy compared to 5-CMMPA

Applications in Medicine and Research

5-CMMPA has potential applications in various fields:

  • Antiviral Drug Development : Given its efficacy against enveloped viruses, it may serve as a lead compound for new antiviral therapies.
  • Research Tool : Its ability to modulate ZFP activity makes it a valuable tool for studying gene regulation and cellular responses.
  • Pharmaceutical Industry : The compound's unique reactivity positions it as a promising intermediate for synthesizing more complex bioactive molecules.

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